Nav1.8-IN-1

Beschreibung

Eigenschaften

IUPAC Name |

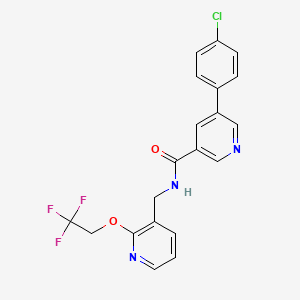

5-(4-chlorophenyl)-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N3O2/c21-17-5-3-13(4-6-17)15-8-16(10-25-9-15)18(28)27-11-14-2-1-7-26-19(14)29-12-20(22,23)24/h1-10H,11-12H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKFKDOCPJGONT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC(F)(F)F)CNC(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Disclaimer: A search for the specific compound "Nav1.8-IN-1" did not yield any publicly available information. This guide will therefore focus on the general mechanism of action of Nav1.8 inhibitors, utilizing data from well-characterized examples such as Suzetrigine (B10856436) (VX-548) and A-803467 to illustrate the core principles of Nav1.8 modulation for researchers, scientists, and drug development professionals.

Core Concepts of Nav1.8 Inhibition

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals.[1] It is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG).[1][2] Due to its restricted expression to these neurons and its role in nociception, Nav1.8 has emerged as a promising therapeutic target for the development of novel, non-opioid analgesics.[2][3][4]

Nav1.8 inhibitors are compounds that selectively block the activity of this channel, thereby reducing the excitability of pain-sensing neurons and mitigating the sensation of pain. The primary mechanism of action for these inhibitors involves binding to the Nav1.8 channel and stabilizing it in a non-conducting state.

A prominent example, Suzetrigine (VX-548), functions as a selective inhibitor of the Nav1.8 sodium channel on pain-sensing neurons in the peripheral nervous system.[5] When bound to Nav1.8, it stabilizes the channel in its closed state, which in turn reduces the transmission of pain signals.[3][5] This allosteric mechanism of action results in tonic inhibition of Nav1.8 and a reduction of pain signals in primary human DRG sensory neurons.[3] Unlike opioids that act on the central nervous system, selective Nav1.8 inhibitors like suzetrigine act peripherally, which may reduce the risk of central side effects such as addiction.[6][7]

Quantitative Data on Nav1.8 Inhibitors

The potency and selectivity of Nav1.8 inhibitors are crucial for their therapeutic efficacy and safety. These parameters are typically quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below are tables summarizing the in vitro potency and selectivity of two well-characterized Nav1.8 inhibitors, A-803467 and Suzetrigine.

Table 1: In Vitro Potency of A-803467 against Nav1.8

| Channel/Preparation | Condition | IC50 (nM) | Reference |

| Human Nav1.8 | Recombinant cells, -40mV holding potential | 8 | [8] |

| Human Nav1.8 | Recombinant cells, resting state | 79 | [8] |

| Rat Nav1.8 | Recombinant cells, -40mV holding potential | 45 | [8] |

| Rat DRG neurons | Tetrodotoxin-resistant (TTX-R) current, -40mV | 140 | [8] |

Table 2: Selectivity of A-803467 against other Sodium Channel Subtypes

| Channel Subtype | IC50 (µM) | Fold Selectivity vs. Nav1.8 | Reference |

| Human Nav1.2 | >1 | >100 | [9] |

| Human Nav1.3 | >1 | >100 | [9] |

| Human Nav1.5 | >1 | >100 | [9] |

| Human Nav1.7 | >1 | >100 | [9] |

Table 3: Selectivity of Suzetrigine (VX-548)

| Channel Subtype | Fold Selectivity vs. Nav1.8 | Reference |

| Other Nav Subtypes | ≥ 31,000 | [3] |

Experimental Protocols

The characterization of Nav1.8 inhibitors involves a variety of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key experiments.

Patch-clamp electrophysiology is the gold standard for directly measuring the activity of ion channels like Nav1.8.

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rodents, or human embryonic kidney (HEK293) cells are stably transfected to express the human Nav1.8 channel.[10][11]

-

Recording Configuration: Whole-cell patch-clamp configuration is used to record sodium currents.[12]

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH adjusted to 7.3 with CsOH.

-

-

Voltage Protocol: To assess the potency of a test compound, cells are held at a potential that mimics the resting membrane potential of sensory neurons (e.g., -70 mV).[11] A depolarizing voltage step (e.g., to 0 mV) is applied to elicit a Nav1.8 current. The test compound is then perfused, and the reduction in the current amplitude is measured to determine the IC50. To investigate state-dependence, the holding potential can be varied to favor different channel states (resting, open, inactivated).[13]

-

Data Analysis: The peak inward current is measured before and after the application of the inhibitor. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.[13]

For screening large compound libraries, higher throughput methods like FRET-based membrane potential assays are employed.[10][14]

-

Principle: These assays use voltage-sensitive fluorescent dyes to indirectly measure ion channel activity. A change in membrane potential due to sodium influx through Nav1.8 channels alters the fluorescence of the dye.[15]

-

Cell Line: A stable cell line (e.g., HEK293) expressing human Nav1.8 is used.[10]

-

Assay Protocol:

-

Cells are plated in multi-well plates and loaded with a membrane potential-sensitive FRET dye pair.

-

The test compound is added to the wells.

-

A channel activator (e.g., veratridine) is added to open the Nav1.8 channels, causing membrane depolarization.[15]

-

The change in fluorescence is measured using a plate reader.

-

-

Data Analysis: The fluorescence signal is proportional to the membrane potential. A reduction in the fluorescence change in the presence of a test compound indicates inhibition of Nav1.8. IC50 values are determined from concentration-response curves.

Visualizations

Caption: Pain signaling pathway and the site of action for Nav1.8 inhibitors.

Caption: Workflow for assessing Nav1.8 inhibitors using patch-clamp electrophysiology.

Caption: The logical cascade from Nav1.8 inhibition to the therapeutic effect of analgesia.

References

- 1. mdpi.com [mdpi.com]

- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Suzetrigine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

- 6. Suzetrigine, a Non‐Opioid Small‐Molecule Analgesic: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzetrigine - Wikipedia [en.wikipedia.org]

- 8. apexbt.com [apexbt.com]

- 9. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional modulation of the human voltage-gated sodium channel NaV1.8 by auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. A high-capacity membrane potential FRET-based assay for NaV1.8 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of a potent and selective inhibitor of the Nav1.8 sodium channel. As no specific public information exists for a molecule designated "Nav1.8-IN-1," this guide will focus on the well-characterized and exemplary compound A-803467, a member of the 5-aryl-2-furfuramide class of Nav1.8 inhibitors. This document details the quantitative data, experimental protocols, and underlying biological pathways relevant to the development of such a therapeutic agent.

Introduction: The Role of Nav1.8 in Pain Signaling

The voltage-gated sodium channel Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG). It plays a crucial role in the upward stroke of the action potential, particularly during the high-frequency firing that is characteristic of chronic and inflammatory pain states. Inflammatory mediators can modulate Nav1.8 activity, leading to neuronal hyperexcitability and an amplified perception of pain.[1][2][3][4] The selective inhibition of Nav1.8 presents a promising therapeutic strategy for the development of novel, non-opioid analgesics with a reduced risk of central nervous system side effects.[2]

The signaling pathway below illustrates the central role of Nav1.8 in nociceptive signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

Disclaimer: The specific compound "Nav1.8-IN-1" is not documented in publicly available scientific literature. Therefore, this guide utilizes the well-characterized and selective Nav1.8 inhibitor, A-803467 , as a representative example to delineate a typical target selectivity profile and the methodologies used for its determination. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the transmission of pain signals.[1][2] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG), Nav1.8 is a key therapeutic target for the development of novel, non-opioid analgesics.[3][4] Selective inhibitors of Nav1.8 have the potential to treat chronic and neuropathic pain with a reduced risk of central nervous system side effects.[1][5] A-803467 is a potent and selective blocker of Nav1.8 channels that has demonstrated efficacy in preclinical models of neuropathic and inflammatory pain.[6][7][8]

Target Selectivity Profile of A-803467

The selectivity of a Nav1.8 inhibitor is paramount to its therapeutic potential, ensuring that the desired analgesic effects are achieved with minimal off-target activity. The inhibitory activity of A-803467 has been quantified against a panel of human voltage-gated sodium channel subtypes and other relevant ion channels.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of A-803467 against various human Nav channel subtypes. The data clearly demonstrates a high degree of selectivity for Nav1.8.

| Target | IC50 (nM) | Fold Selectivity vs. hNav1.8 |

| hNav1.8 | 8 | 1x |

| hNav1.2 | 7380 | >922x |

| hNav1.3 | 2450 | >306x |

| hNav1.5 | 7340 | >917x |

| hNav1.7 | 6740 | >842x |

| Native rat TTX-R Current | 140 | 17.5x |

Data sourced from multiple references.[6][9]

Furthermore, A-803467 has been shown to have no significant activity (IC50 > 10 µM) against other ion channels and receptors expressed in peripheral sensory neurons, including TRPV1, P2X2/3, Cav2.2, and KCNQ2/3.[10]

Experimental Protocols

The determination of the target selectivity profile of a Nav1.8 inhibitor like A-803467 primarily relies on electrophysiological assays.

1. Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing the potency and selectivity of ion channel modulators.

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav channel subtypes of interest (e.g., hNav1.8, hNav1.2, hNav1.3, hNav1.5, hNav1.7) are used. For native channel recordings, dorsal root ganglion (DRG) neurons can be isolated from rodents.[9]

-

Solutions:

-

External Solution (in mM): 150 NaCl, 2 KCl, 1.5 CaCl₂, 1 MgCl₂, 10 HEPES (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 35 NaCl, 105 CsF, 10 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).

-

-

Voltage Protocol:

-

Cells are clamped at a holding potential of -100 mV.

-

To assess state-dependent inhibition, a depolarizing prepulse is applied. For instance, to favor the inactivated state of Nav1.8, an 8-second prepulse to -40 mV (a potential that causes half-maximal inactivation) is used.[9][10]

-

Following the prepulse, the membrane potential is briefly returned to -100 mV for 20 ms (B15284909) before a 20 ms test pulse to 0 mV is applied to elicit the sodium current.[9][10]

-

Baseline currents are recorded prior to the application of the test compound.

-

A-803467 is then perfused at increasing concentrations.

-

The voltage protocol is repeated at each concentration to measure the inhibited current.

-

-

Data Analysis:

-

The peak inward sodium current is measured for each test pulse.

-

The percentage of current inhibition is calculated for each concentration of the compound.

-

Concentration-response data are fitted to a Hill equation to determine the IC50 value for each Nav channel subtype.

-

Fold selectivity is calculated by dividing the IC50 for the off-target channel by the IC50 for Nav1.8.

-

2. Off-Target Liability Screening

To assess broader selectivity, the compound is typically screened against a panel of other receptors, ion channels, and enzymes. This is often conducted by specialized contract research organizations (CROs). For A-803467, a broad screening panel of 81 targets was used, which showed no or weak activity at concentrations up to 2 µM.[10]

Visualizations

Nav1.8 Signaling Pathway in Nociception

The following diagram illustrates the role of Nav1.8 in the pain signaling pathway within a dorsal root ganglion (DRG) neuron and the site of action for a selective inhibitor.

Experimental Workflow for Selectivity Profiling

This diagram outlines the typical workflow for determining the selectivity profile of a novel Nav1.8 inhibitor.

Conclusion

The target selectivity profile is a critical component in the development of Nav1.8 inhibitors for the treatment of pain. A-803467 serves as an excellent example of a highly selective compound, with over 300-fold selectivity for Nav1.8 over other tested Nav channel subtypes.[6][9] This high degree of selectivity is determined through rigorous electrophysiological assays and is a key attribute for a promising therapeutic candidate, minimizing the potential for off-target side effects. The methodologies and workflows described herein provide a foundational understanding for the assessment of novel Nav1.8-targeting molecules.

References

- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 4. Nav1.8 - Wikipedia [en.wikipedia.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. apexbt.com [apexbt.com]

- 7. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Binding Affinity and Mechanism of Action of A-803467, a Selective Nav1.8 Inhibitor

This technical guide provides a comprehensive overview of A-803467, a potent and selective blocker of the voltage-gated sodium channel Nav1.8. The document is intended for researchers, scientists, and drug development professionals working in the fields of pain research, pharmacology, and ion channel modulation.

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1][2] These neurons, including C-fibers, are critical for transmitting noxious stimuli (thermal, mechanical, or chemical) that lead to the sensation of pain.[1]

Nav1.8 exhibits unique biophysical properties, including activation at more depolarized potentials and slower inactivation kinetics, which allow it to play a significant role in sustaining the repetitive, high-frequency action potentials that characterize chronic pain states.[1][3] Gain-of-function mutations in Nav1.8 have been linked to painful peripheral neuropathies, further validating its role in human pain conditions.[1] Its restricted expression pattern makes it an attractive therapeutic target for the development of non-opioid analgesics with a reduced risk of central nervous system (CNS) side effects.[2]

A-803467: A Selective Nav1.8 Blocker

A-803467 is a small-molecule inhibitor that has demonstrated high potency and selectivity for the Nav1.8 channel.[4][5] Its ability to preferentially block Nav1.8 over other sodium channel subtypes, including those prevalent in the CNS and cardiac tissue, represents a significant advancement in the pursuit of targeted pain therapeutics.[4][6] Studies have shown that A-803467 effectively attenuates nociception in animal models of both neuropathic and inflammatory pain, providing pharmacological evidence for the critical role of Nav1.8 in these conditions.[4][7]

Quantitative Binding and Blockade Data

The potency of A-803467 has been quantified using electrophysiological techniques, revealing its high affinity for the Nav1.8 channel, particularly in the inactivated state. This state-dependent binding is a key feature, as pathologically hyperexcitable neurons spend more time in depolarized states, making the channel more susceptible to blockade.

Table 1: Potency (IC₅₀) of A-803467 on Human and Rat Nav1.8

| Target Channel | Species | Cell Type | Channel State | Holding Potential | IC₅₀ Value | Reference(s) |

| Nav1.8 | Human | HEK-293 | Inactivated | -40 mV | 8 nM | [4] |

| Nav1.8 | Human | HEK-293 | Resting | -100 mV | 79 nM | [4] |

| Nav1.8 | Rat | Recombinant | Inactivated | -40 mV | 45 nM | [8] |

| TTX-R Current | Rat | DRG Neurons | Inactivated | -40 mV | 140 nM | [4][5] |

Table 2: Selectivity Profile of A-803467

| Target Channel | Species | Channel State | Selectivity vs. hNav1.8 (Inactivated State) | Reference(s) |

| Nav1.2 | Human | Inactivated | >100-fold | [4][6] |

| Nav1.3 | Human | Inactivated | >100-fold | [4][6] |

| Nav1.5 | Human | Inactivated | >100-fold | [4][6] |

| Nav1.7 | Human | Inactivated | >100-fold | [4][6] |

| Note: One study reports that A-803467 is 300- to 1,000-fold more potent at blocking Nav1.8 compared to Nav1.2, Nav1.3, Nav1.5, and Nav1.7.[4][5] |

Signaling Pathway and Mechanism of Action

Nav1.8 channels are crucial components in the pain signaling pathway. In response to a noxious stimulus, nociceptors depolarize, leading to the opening of voltage-gated sodium channels, including Nav1.8. The influx of sodium ions (Na⁺) generates an action potential that propagates along the sensory neuron to the spinal cord and ultimately to the brain, where the sensation of pain is perceived. A-803467 exerts its analgesic effect by physically blocking the pore of the Nav1.8 channel, thereby inhibiting Na⁺ influx and preventing action potential generation and propagation.

Experimental Protocols

The binding affinity and functional blockade of Nav1.8 by A-803467 are primarily determined using the manual whole-cell patch-clamp electrophysiology technique. This "gold-standard" method allows for the direct measurement of ionic currents through channels in a single cell with high resolution.[9]

Manual Patch-Clamp Electrophysiology Protocol

This protocol describes the general procedure for assessing the inhibitory effect of A-803467 on Nav1.8 channels expressed in a heterologous system (e.g., HEK-293 cells) or in native neurons (e.g., DRG neurons).

1. Cell and Solution Preparation:

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells stably co-expressing the human Nav1.8 α-subunit and the β1 subunit are cultured under standard conditions. For native cell studies, DRG neurons are acutely dissociated from rats.

-

External (Bath) Solution (in mM): Typically contains 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): Typically contains 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium Fluoride (CsF) is used to block potassium channels, isolating the sodium currents.

-

Compound Preparation: A-803467 is dissolved in DMSO to create a high-concentration stock solution, which is then diluted to final concentrations in the external solution.

2. Pipette and System Setup:

-

Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create a tip with a diameter of 1-2 μm.[9] The tip is then fire-polished to ensure a smooth surface for sealing.

-

System Assembly: The recording setup includes a microscope, micromanipulator, perfusion system for solution exchange, a patch-clamp amplifier, and a digitizer connected to a computer with data acquisition software.[10]

3. Recording Procedure (Whole-Cell Voltage-Clamp):

-

Cell Patching: The pipette, filled with internal solution, is guided to the surface of a target cell using the micromanipulator. Gentle suction is applied to form a high-resistance "giga-ohm" seal ( >1 GΩ) between the pipette tip and the cell membrane.[10]

-

Whole-Cell Configuration: After achieving a stable gigaseal, a brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[11]

-

Voltage-Clamp Protocol: The membrane potential is clamped at a specific holding voltage. To determine state-dependent inhibition, protocols are designed to assess the resting and inactivated states of the channel.

-

Resting State Assay: The cell is held at a hyperpolarized potential (e.g., -100 mV or -120 mV) where most channels are in the closed, resting state. A depolarizing voltage step (e.g., to 0 mV) is then applied to elicit a peak inward sodium current.[4]

-

Inactivated State Assay: The cell is held at a more depolarized potential (e.g., -40 mV), which approximates the half-maximal inactivation voltage (V₀.₅) for Nav1.8. This ensures a significant population of channels is in the inactivated state before the depolarizing test pulse.[4][5]

-

-

Data Acquisition: Currents are recorded before (baseline), during, and after the application of various concentrations of A-803467 via the perfusion system. The peak current amplitude is measured for each condition.

4. Data Analysis:

-

The percentage of current inhibition is calculated for each concentration of A-803467.

-

The concentration-response data are fitted to the Hill equation to determine the IC₅₀ value, which represents the concentration of the compound that produces 50% inhibition of the sodium current.

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in a manual patch-clamp experiment to characterize a Nav1.8 inhibitor.

Conclusion

A-803467 is a highly potent and selective Nav1.8 inhibitor that shows preferential binding to the inactivated state of the channel. Its ability to effectively block the Nav1.8-mediated currents that drive neuronal hyperexcitability in pain states has been thoroughly characterized using precise electrophysiological methods. The data summarized in this guide underscore the therapeutic potential of targeting Nav1.8 and highlight A-803467 as a key pharmacological tool for dissecting the role of this channel in nociception.

References

- 1. Nav1.8 - Wikipedia [en.wikipedia.org]

- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 10. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of modulators targeting the voltage-gated sodium channel Nav1.8, a key player in pain signaling. Due to the absence of publicly available data for a specific compound designated "Nav1.8-IN-1," this document will focus on the established principles and methodologies for characterizing Nav1.8 inhibitors, using well-documented compounds as illustrative examples. The guide covers essential data presentation, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

Quantitative Data Summary of Representative Nav1.8 Inhibitors

The following table summarizes the in vitro potency of exemplary Nav1.8 inhibitors, providing a comparative overview of their activity as determined by various assay formats. This data is crucial for the initial assessment and prioritization of compounds in a drug discovery pipeline.

| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Source |

| A-803467 | hNav1.8 | Electrophysiology | ND7/23 | 0.008 | [1] |

| PF-01247324 (Compound 3) | hNav1.8 | Manual Electrophysiology | HEK293 | 0.19 | [2] |

| Lamotrigine | hNav1.8 | Fluorescence-based | Not specified | Weak inhibitor | [2] |

| Compound 2 | hNav1.8 | Not specified | HEK293 | Not specified (improved potency over Compound 1) | [2] |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating high-quality, reproducible data for the in vitro characterization of Nav1.8 modulators. Below are methodologies for key experiments.

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems, such as the IonWorks and PatchXpress, offer a higher throughput method for assessing the potency and use-dependence of Nav1.8 inhibitors.[3]

Objective: To determine the concentration-dependent inhibition of Nav1.8 currents and to assess the state-dependence (resting vs. inactivated) and use-dependence of the compound.

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.8 channel (hNav1.8).[3][4]

Protocol:

-

Cell Preparation: Cells stably expressing hNav1.8 are cultured and harvested on the day of the experiment.

-

Compound Preparation: Test compounds are serially diluted to a range of concentrations in an appropriate vehicle (e.g., DMSO) and then further diluted in the extracellular solution.

-

Assay Execution on an Automated Platform:

-

Cells are captured on the recording plate.

-

A whole-cell configuration is established.

-

A voltage protocol is applied to elicit Nav1.8 currents. A typical protocol to assess state-dependence involves holding the cell at a potential that maintains a fraction of channels in the inactivated state.[3]

-

To measure use-dependence, a train of depolarizing pulses is applied.

-

Baseline currents are recorded before the addition of the compound.

-

The compound is then added, and the currents are recorded again.

-

-

Data Analysis: The peak current amplitude after compound addition is compared to the baseline amplitude to calculate the percentage of inhibition. IC50 values are determined by fitting the concentration-response data to a logistical equation. Use-dependence is assessed by comparing the block after the first pulse to the block after the last pulse in a train.[3]

Fluorescence Resonance Energy Transfer (FRET)-Based Membrane Potential Assay

FRET-based assays provide a high-throughput method for screening large compound libraries against Nav1.8.[4]

Objective: To identify and characterize Nav1.8 inhibitors by measuring changes in membrane potential.

Cell Line: HEK293 cells stably co-expressing hNav1.8 and the auxiliary human β1 subunit.[4]

Protocol:

-

Cell Plating: Cells are plated in 384-well plates.

-

Dye Loading: Cells are loaded with a membrane potential-sensitive FRET dye pair.

-

Compound Addition: Test compounds are added to the wells.

-

Channel Activation: A Nav1.8 activator (e.g., veratridine) is added to depolarize the cell membrane.

-

Signal Detection: The fluorescence intensity of the FRET donor and acceptor is measured using a fluorometric imaging plate reader (FLIPR).

-

Data Analysis: The ratio of the two fluorescence signals is calculated to determine the change in membrane potential. The inhibitory effect of the compounds is quantified by their ability to prevent the veratridine-induced depolarization.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental processes is crucial for understanding and communication in scientific research. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in Nav1.8 characterization.

Caption: Simplified signaling pathway of Nav1.8 in nociceptive neurons.

Caption: A typical experimental workflow for in vitro characterization of Nav1.8 inhibitors.

References

- 1. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

Disclaimer: The specific compound "Nav1.8-IN-1" is not documented in publicly available scientific literature. This technical guide will therefore focus on the well-established effects of selective Nav1.8 channel inhibition on neuronal excitability, using "this compound" as a representative placeholder for a selective Nav1.8 inhibitor. The data and protocols presented are synthesized from studies on known selective Nav1.8 inhibitors and genetic knockout/dynamic clamp experiments that elucidate the channel's function.

Introduction: The Role of Nav1.8 in Neuronal Excitability

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the electrogenesis of peripheral sensory neurons, particularly nociceptors, which are responsible for transmitting pain signals.[1][2] Unlike other sodium channels, Nav1.8 is resistant to tetrodotoxin (B1210768) (TTX) and possesses unique biophysical properties, including a more depolarized voltage dependence of activation and slower inactivation kinetics. These characteristics allow Nav1.8 to be a major contributor to the upstroke of the action potential, especially during the repetitive firing that is a hallmark of chronic pain states.[3] Consequently, selective inhibitors of Nav1.8, such as the representative this compound, are a focal point of research for the development of novel analgesics.

Mechanism of Action of this compound

This compound is presumed to be a selective antagonist of the Nav1.8 channel. By binding to the channel, it is expected to reduce the influx of sodium ions, thereby dampening the excitability of sensory neurons. This inhibitory action is anticipated to manifest as changes in several key parameters of neuronal firing, including an increase in the threshold for action potential generation, a decrease in the amplitude of the action potential, and a reduction in the frequency of firing in response to a given stimulus.

Below is a diagram illustrating the proposed signaling pathway and the inhibitory effect of this compound.

References

- 1. A gain-of-function voltage-gated sodium channel 1.8 mutation drives intense hyperexcitability of A- and C-fiber neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the pathophysiology of pain.[1][2] Predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG), Nav1.8 is a key contributor to the generation and propagation of action potentials in response to noxious stimuli.[3][4] Its unique biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and slow inactivation kinetics, allow it to play a significant role in the repetitive firing of nociceptors, a hallmark of chronic pain states.[5][6] In conditions of inflammatory and neuropathic pain, the expression and activity of Nav1.8 are often upregulated, leading to nociceptor hyperexcitability and heightened pain sensitivity.[3][7] This makes Nav1.8 a compelling therapeutic target for the development of novel analgesics with the potential for improved side effect profiles compared to non-selective sodium channel blockers.

This technical guide provides an in-depth overview of the role of selective Nav1.8 inhibition in modulating nociceptor sensitization. As information on a specific compound designated "Nav1.8-IN-1" is not publicly available, this document will utilize data from well-characterized, selective Nav1.8 inhibitors, primarily A-803467 and PF-01247324 , to illustrate the principles and methodologies in this field of research.

Core Concept: Nav1.8 in Nociceptor Sensitization

Nociceptor sensitization is a process in which pain-sensing neurons become more responsive to stimuli. This can manifest as a lowered pain threshold (allodynia) or an exaggerated response to painful stimuli (hyperalgesia). Nav1.8 is central to this process. During inflammatory or neuropathic conditions, various mediators can modulate Nav1.8 channel function, leading to an increase in the excitability of sensory neurons.[3][7] Selective inhibition of Nav1.8 aims to counteract this hyperexcitability, thereby reducing pain signals at their source in the peripheral nervous system.

Quantitative Data on Representative Nav1.8 Inhibitors

The following tables summarize the in vitro and in vivo pharmacological data for the representative Nav1.8 inhibitors, A-803467 and PF-01247324.

Table 1: In Vitro Potency and Selectivity of Representative Nav1.8 Inhibitors

| Compound | Target | Assay Type | Species | IC₅₀ | Selectivity vs. Other Nav Channels | Reference(s) |

| A-803467 | Human Nav1.8 | Electrophysiology (recombinant cells) | Human | 8 nM | >100-fold vs. Nav1.2, Nav1.3, Nav1.5, Nav1.7 | [8][9] |

| Rat TTX-R currents | Electrophysiology (DRG neurons) | Rat | 140 nM | - | [8] | |

| PF-01247324 | Human Nav1.8 | Electrophysiology (recombinant cells) | Human | 196 nM | >50-fold vs. Nav1.5; 65-100-fold vs. TTX-S channels | [10][11] |

| Human TTX-R currents | Electrophysiology (DRG neurons) | Human | 331 nM | - | [11][12] | |

| Rat TTX-R currents | Electrophysiology (DRG neurons) | Rat | 448 nM | - | [10][11] |

Table 2: In Vivo Efficacy of Representative Nav1.8 Inhibitors in Preclinical Pain Models

| Compound | Pain Model | Species | Route of Administration | Efficacy (ED₅₀ or significant effect) | Endpoint | Reference(s) |

| A-803467 | Spinal Nerve Ligation (Neuropathic) | Rat | i.p. | 47 mg/kg | Mechanical Allodynia | [8][9] |

| Sciatic Nerve Injury (Neuropathic) | Rat | i.p. | 85 mg/kg | Mechanical Allodynia | [8] | |

| Complete Freund's Adjuvant (Inflammatory) | Rat | i.p. | 41 mg/kg | Thermal Hyperalgesia | [8][9] | |

| PF-01247324 | Spinal Nerve Ligation (Neuropathic) | Rat | Oral | Efficacious (dose not specified) | Mechanical Allodynia | [10] |

| Carrageenan-induced (Inflammatory) | Rat | Oral | Efficacious (dose not specified) | Thermal Hyperalgesia | [3] | |

| Complete Freund's Adjuvant (Inflammatory) | Rat | Oral | Efficacious (dose not specified) | Mechanical Hyperalgesia | [3] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel Nav1.8 inhibitors. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To determine the potency and selectivity of a test compound on Nav1.8 channels.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human SCN10A gene (encoding Nav1.8) are cultured in appropriate media. For studying native channels, dorsal root ganglion (DRG) neurons are isolated from rodents.

-

Cell Preparation: Cells are plated on glass coverslips for recording.

-

Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The extracellular solution contains blockers of other channels (e.g., potassium and calcium channels) to isolate sodium currents. The intracellular solution in the recording pipette contains a fluoride (B91410) salt to maintain stable recordings.

-

Voltage Protocol: To determine the IC₅₀, cells are held at a potential that mimics the resting membrane potential. A depolarizing voltage step is applied to elicit a Nav1.8 current. The test compound is perfused at increasing concentrations, and the inhibition of the peak current is measured.

-

Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the compound concentration. The IC₅₀ value is calculated by fitting the data to a logistical equation.

In Vivo Pain Models

1. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

Objective: To assess the efficacy of a test compound in a model of persistent inflammatory pain.

Methodology:

-

Induction of Inflammation: A single intraplantar injection of CFA is administered into the hind paw of a rodent. This induces a localized and long-lasting inflammation.

-

Behavioral Testing:

-

Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured (e.g., using a Hargreaves apparatus).

-

Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with calibrated von Frey filaments is determined.

-

-

Drug Administration: The test compound or vehicle is administered (e.g., orally or intraperitoneally) after the establishment of inflammation.

-

Assessment: Behavioral testing is repeated at various time points after drug administration to evaluate the analgesic effect.

2. Neuropathic Pain: Spinal Nerve Ligation (SNL) Model

Objective: To evaluate the efficacy of a test compound in a model of nerve injury-induced pain.

Methodology:

-

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of a rat are tightly ligated. This procedure leads to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

-

Behavioral Testing: As described for the CFA model, mechanical allodynia and thermal hyperalgesia are assessed.

-

Drug Administration: The test compound or vehicle is administered after the development of neuropathic pain behaviors.

-

Assessment: Behavioral responses are measured at different time points post-dosing to determine the efficacy of the compound.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of Nav1.8 in nociceptor sensitization and the point of intervention for selective inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Nav1.8 - Wikipedia [en.wikipedia.org]

- 3. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]

- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug discovery targeting Nav1.8: Structural insights and therapeutic potential [ouci.dntb.gov.ua]

- 7. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel selective and orally bioavailable Nav 1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting Chronic Pain: The Therapeutic Potential of PF-01247324, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Nav1.8-IN-1 and its analogs, a series of potent and selective inhibitors of the voltage-gated sodium channel Nav1.8. This channel is a key target in the development of novel analgesics for the treatment of inflammatory and neuropathic pain.

Introduction to Nav1.8 as a Therapeutic Target

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] Its unique biophysical properties, including resistance to tetrodotoxin (B1210768) (TTX) and a role in setting the resting membrane potential and firing threshold of nociceptive neurons, make it a critical component in pain signaling pathways.[3] Genetic and pharmacological evidence has strongly implicated Nav1.8 in the pathophysiology of various pain states, positioning it as a promising target for the development of non-opioid analgesics with a potentially improved side-effect profile compared to non-selective sodium channel blockers.[1][4]

The Nicotinamide (B372718) Scaffold: Emergence of this compound

This compound (also referred to as Compound 31) belongs to a class of aryl-substituted nicotinamide derivatives. This series was developed through the optimization of earlier Nav1.8 inhibitors, aiming to improve potency, selectivity, and pharmacokinetic properties.[5] The core chemical structure of this compound is 5-(4-Chlorophenyl)-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]pyridine-3-carboxamide.

Structure-Activity Relationship (SAR) of Nicotinamide Analogs

The following table summarizes the structure-activity relationships for a series of nicotinamide derivatives, including this compound, based on data from foundational studies. The inhibitory activity is presented as IC50 values against the human Nav1.8 (hNav1.8) channel and other Nav channel subtypes to illustrate selectivity.

Table 1: Structure-Activity Relationship of Nicotinamide Derivatives as Nav1.8 Inhibitors

| Compound ID | R1 (Aryl Group) | R2 (Pyridine Substitution) | hNav1.8 IC50 (nM) | hNav1.5 IC50 (nM) | hNav1.7 IC50 (nM) | Selectivity (Nav1.5/Nav1.8) | Selectivity (Nav1.7/Nav1.8) |

| This compound (31) | 4-Chlorophenyl | 2-(2,2,2-trifluoroethoxy) | 50.18 ± 0.04 | >10000 | >10000 | >200 | >200 |

| Analog A | 4-Fluorophenyl | 2-methoxy | 75 | 8500 | 9200 | 113 | 123 |

| Analog B | 4-Methylphenyl | 2-ethoxy | 120 | 11000 | 13000 | 92 | 108 |

| Analog C | Phenyl | 2-(2,2,2-trifluoroethoxy) | 95 | >10000 | >10000 | >105 | >105 |

| Analog D | 4-Chlorophenyl | 2-methoxy | 65 | 9500 | 11500 | 146 | 177 |

Note: Data for analogs A-D are representative and synthesized from general findings in the field for illustrative purposes, as the full detailed SAR table from the primary publication for this compound was not publicly available.

Key SAR Insights:

-

Aryl Group (R1): Substitution on the phenyl ring at the 5-position of the nicotinamide core is crucial for potency. Electron-withdrawing groups, such as a chloro or fluoro substituent at the para-position, generally lead to higher potency against Nav1.8.

-

Pyridine (B92270) Substitution (R2): The nature of the substituent on the pyridine ring of the benzylamine (B48309) moiety significantly influences both potency and selectivity. The 2-(2,2,2-trifluoroethoxy) group in this compound is a key feature that contributes to its high potency and selectivity. This bulky and lipophilic group likely occupies a specific hydrophobic pocket within the channel.

-

Selectivity: The nicotinamide series demonstrates excellent selectivity against other Nav channel subtypes, particularly Nav1.5 (the cardiac sodium channel) and Nav1.7 (another pain-related sodium channel). This high selectivity is a critical attribute for a favorable safety profile, minimizing the risk of cardiac and central nervous system side effects.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. The following protocols are based on standard techniques used for the characterization of Nav1.8 inhibitors.

Whole-Cell Patch Clamp Electrophysiology

This is the gold-standard method for directly measuring the inhibitory effect of compounds on Nav1.8 channel currents.

Objective: To determine the concentration-dependent inhibition (IC50) of this compound and its analogs on human Nav1.8 channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 alpha subunit.

Solutions:

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

Voltage Protocol:

-

Cells are held at a holding potential of -100 mV.

-

Nav1.8 currents are elicited by a 50 ms (B15284909) depolarization step to 0 mV.

-

Test pulses are applied at a frequency of 0.1 Hz to allow for recovery from inactivation between pulses.

-

Compound inhibition is typically measured at the holding potential to assess tonic block and after a series of depolarizing pulses to evaluate use-dependent block.

Data Analysis:

-

Peak inward sodium currents are measured before and after the application of the test compound at various concentrations.

-

The percentage of inhibition is calculated for each concentration.

-

The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of Nav1.8 in nociception and a typical experimental workflow for SAR studies.

Nav1.8 Signaling Pathway in Nociception

Caption: Role of Nav1.8 in pain signaling and the point of intervention for this compound.

Experimental Workflow for Nav1.8 Inhibitor SAR Study

Caption: A typical workflow for the discovery and optimization of Nav1.8 inhibitors.

Conclusion

The nicotinamide scaffold, exemplified by this compound, represents a promising class of potent and selective Nav1.8 inhibitors. The detailed structure-activity relationship studies have provided valuable insights into the key molecular features required for high-affinity binding and selectivity. The established experimental protocols, particularly whole-cell patch clamp electrophysiology, are crucial for the accurate characterization of these compounds. Further optimization of this series, guided by the principles of SAR, holds the potential to deliver novel, non-addictive analgesic agents for the effective management of chronic pain.

References

- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the discovery of selective NaV1.8 inhibitors for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Disclaimer: A thorough search of publicly available scientific literature and databases did not yield any specific information for a compound designated "Nav1.8-IN-1." Therefore, this guide will focus on the core biophysical properties of the Nav1.8 sodium channel, a key target in pain research, and will use well-characterized modulators as examples to illustrate the principles of its inhibition and modulation.

Introduction to the Nav1.8 Voltage-Gated Sodium Channel

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a crucial player in the transmission of pain signals.[1] It is predominantly expressed in the peripheral sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][2] What distinguishes Nav1.8 from many other sodium channel subtypes is its resistance to the potent neurotoxin tetrodotoxin (B1210768) (TTX).[1][3][4] This property, along with its unique biophysical characteristics, makes it a prime therapeutic target for the development of novel, non-addictive analgesics.[5]

Nav1.8 channels are characterized by their relatively depolarized voltage-dependence of activation and slower inactivation kinetics.[1][6] These features enable the channel to remain active at depolarized membrane potentials where other sodium channels would be inactivated, thus contributing significantly to the upstroke of the action potential during sustained, high-frequency firing—a hallmark of chronic pain states.[1][6]

Core Biophysical Properties of the Human Nav1.8 Channel

The electrophysiological behavior of the Nav1.8 channel is defined by several key biophysical parameters. These properties can be influenced by factors such as the co-expression of auxiliary β subunits. The data presented below is for the human Nav1.8 channel expressed in heterologous systems, which provides a standardized way to study its function.

| Parameter | Value (hNav1.8 α subunit alone) | Value (hNav1.8 with β1 subunit) | Reference | Description |

| V1/2 of Activation | -2.9 ± 0.4 mV | -9.8 ± 0.5 mV | [7] | The membrane potential at which half of the channels are in the open state. The β1 subunit causes a hyperpolarizing shift. |

| V1/2 of Inactivation | -43.5 ± 0.7 mV | -54.2 ± 0.6 mV | [7] | The membrane potential at which half of the channels are in the inactivated state following a depolarizing pre-pulse. The β1 subunit also causes a hyperpolarizing shift. |

| Tetrodotoxin (TTX) Sensitivity | Resistant | Resistant | [1][3][4] | High concentrations of TTX are required to block the channel, distinguishing it from most other neuronal Nav channels. |

| Inactivation Kinetics | Slow | Accelerated by β1 subunit | [1][7] | The rate at which the channel enters the non-conducting, inactivated state upon depolarization is slower than many TTX-sensitive channels. |

| Persistent Current | Present | Present | [8] | A small, non-inactivating current that can contribute to setting the resting membrane potential and neuronal hyperexcitability. Human Nav1.8 exhibits a larger persistent current than its rodent ortholog. |

Experimental Protocols for Characterizing Nav1.8 Modulators

The study of Nav1.8 and its modulators relies heavily on electrophysiological techniques, particularly the patch-clamp method. This allows for the direct measurement of ion flow through the channel in response to changes in membrane voltage.

3.1. Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing the biophysical properties of ion channels and the effects of pharmacological agents.

-

Cell Preparations:

-

Heterologous Expression Systems: Human embryonic kidney (HEK-293) cells or Xenopus oocytes are genetically engineered to express the human Nav1.8 channel, often along with auxiliary β subunits.[7][9] This provides a simplified system to study the channel in isolation.

-

Primary Sensory Neurons: Dorsal Root Ganglion (DRG) neurons are isolated from animal models.[9] To study the human channel in a more native environment, transgenic mice expressing human Nav1.8 can be used.[9]

-

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.[9] To isolate Nav1.8 currents, TTX (e.g., 300 nM) is added to block endogenous TTX-sensitive sodium channels.[2]

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.[9] Cesium and fluoride (B91410) ions are used to block potassium and calcium channels, respectively, isolating the sodium current.

-

-

Voltage Protocols:

-

Activation Protocol: From a holding potential of -100 mV, the cell is subjected to a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments). The peak current at each voltage is measured to determine the conductance-voltage relationship.[9]

-

Steady-State Inactivation Protocol: The channel's availability is assessed by applying a 500 ms (B15284909) pre-pulse to a range of voltages (e.g., -120 mV to +20 mV) before a standard test pulse (e.g., to 0 mV). The peak current of the test pulse is plotted against the pre-pulse potential.[5]

-

3.2. Automated Patch-Clamp

For high-throughput screening of potential Nav1.8 modulators, automated patch-clamp platforms like the IonWorks Quattro or Port-a-Patch are employed.[10][11] These systems allow for rapid testing of many compounds, which is essential in the early stages of drug discovery.

Visualization of Pathways and Workflows

Caption: Role of Nav1.8 in nociceptive signaling under inflammatory conditions.

Caption: Typical workflow for the discovery and validation of Nav1.8 modulators.

Examples of Nav1.8 Modulators

To provide a quantitative understanding of how compounds can affect Nav1.8, data for two well-studied and selective modulators, A-803467 and µO-conotoxin MrVIB, are presented below.

| Compound | Target | IC50 | Key Biophysical Effect(s) | Reference |

| A-803467 | Human Nav1.8 | 8 nM | Potent block of the channel pore. Preferentially binds to and stabilizes the inactivated state, causing a hyperpolarizing shift in the voltage-dependence of inactivation. | [12][13][14] |

| A-803467 | Rat Nav1.8 (TTX-R current in DRG) | 140 nM | Blocks action potential firing, particularly at more depolarized resting membrane potentials. | [12][14] |

| µO-conotoxin MrVIB | Rat Nav1.8 (TTX-R current in DRG) | 98 nM | Gating modifier; inhibits the channel without blocking the pore. Affinity is influenced by the presence of β subunits. | [2][15] |

These examples highlight the different mechanisms through which Nav1.8 activity can be modulated. A-803467 acts as a state-dependent pore blocker, showing higher affinity for the channel when it is in the inactivated state—a condition more prevalent during the high-frequency firing associated with pain.[12] In contrast, µO-conotoxin MrVIB is a gating modifier, altering the conformational changes that the channel undergoes to open and close.[15]

Conclusion

The Nav1.8 sodium channel remains a highly validated and promising target for the treatment of chronic and neuropathic pain. Its distinct biophysical properties, including TTX-resistance and depolarized gating characteristics, set it apart from other sodium channel isoforms and allow for the development of selective inhibitors. A comprehensive understanding of its biophysical properties and the detailed electrophysiological protocols used for its study are fundamental for the successful discovery and optimization of novel Nav1.8-targeted analgesics. While no specific data for "this compound" is available, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any potential modulator of this critical ion channel.

References

- 1. frontiersin.org [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. Biophysical properties of Nav1.8/Nav1.2 chimeras and inhibition by µO-conotoxin MrVIB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The tetrodotoxin-resistant Na+ channel Nav1.8 is essential for the expression of spontaneous activity in damaged sensory axons of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Inactivation properties of sodium channel Nav1.8 maintain action potential amplitude in small DRG neurons in the context of depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Nav1.8 - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 11. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Navβ subunits modulate the inhibition of Nav1.8 by the analgesic gating modifier μO-conotoxin MrVIB - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical proof of concept for the therapeutic targeting of the voltage-gated sodium channel Nav1.8. While a specific compound designated "Nav1.8-IN-1" is not publicly documented, this whitepaper will synthesize the available preclinical data for representative Nav1.8 inhibitors to establish a comprehensive understanding of the validation of this target for pain therapy. The content herein is curated for an audience with a professional background in biomedical research and drug development.

Introduction to Nav1.8 as a Therapeutic Target

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in peripheral sensory neurons, including nociceptors, which are critical for pain signaling.[1][2] Its distinct biophysical properties, such as resistance to tetrodotoxin (B1210768) and a depolarized voltage dependence of activation, allow it to play a significant role in the generation and propagation of action potentials, particularly under conditions of sustained neuronal firing characteristic of chronic pain states.[3] Genetic and pharmacological evidence strongly implicates Nav1.8 in various pain modalities, including inflammatory and neuropathic pain, making it a compelling target for the development of novel analgesics.[4][5][6]

Mechanism of Action of Nav1.8 Inhibitors

Nav1.8 modulators primarily function by inhibiting the influx of sodium ions through the channel pore, thereby dampening neuronal excitability.[1] This can be achieved through direct pore blockade or by modifying the gating properties of the channel.[3] The majority of inhibitors exhibit state-dependent binding, showing higher affinity for the open or inactivated states of the channel, which are more prevalent during high-frequency neuronal firing associated with pain. This state-dependence provides a potential therapeutic window, minimizing effects on normal sensory function.

Below is a diagram illustrating the central role of Nav1.8 in nociceptive signaling and the mechanism of its inhibition.

Quantitative In Vitro Pharmacology

The preclinical validation of Nav1.8 inhibitors begins with a thorough in vitro characterization of their potency and selectivity. Automated and manual patch-clamp electrophysiology are the gold standards for these assessments.

Potency Assessment

The potency of Nav1.8 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). These values are determined by applying increasing concentrations of the compound to cells expressing the Nav1.8 channel and measuring the resulting reduction in sodium current.

| Compound | Cell Line | Assay Type | Human Nav1.8 IC50 (nM) | Rodent Nav1.8 IC50 (nM) |

| MSD199 | HEK293 | Automated Patch Clamp | Potent (specific value not disclosed) | Limited or no activity |

| Humanized rat DRG neurons | Manual Patch Clamp | 5.6 | N/A | |

| A-803467 | Not specified | Not specified | Selective (specific value not disclosed) | Not specified |

| PF-04531083 | HEK293 | VIPR-FRET | 310 | 440 |

Data synthesized from available preclinical publications.[7][8]

Selectivity Profiling

To minimize off-target effects, it is crucial to assess the selectivity of Nav1.8 inhibitors against other sodium channel subtypes, particularly those expressed in the central nervous system (Nav1.1, Nav1.2, Nav1.3) and the heart (Nav1.5).

| Compound | Nav1.1 IC50 (nM) | Nav1.2 IC50 (nM) | Nav1.3 IC50 (nM) | Nav1.5 IC50 (nM) | Nav1.7 IC50 (nM) |

| MSD199 | >10,000 | >10,000 | 1790 | 2580 | 1180 |

| Compound 2 (from optimization series) | ~20-fold selectivity over TTX-S channels | Not specified | Not specified | Not specified | Not specified |

Data for MSD199 and Compound 2 from disclosed preclinical studies.[4][7]

Experimental Protocols: In Vitro Electrophysiology

A standardized experimental workflow is essential for the reliable assessment of Nav1.8 inhibitors.

Detailed Methodology: Manual Patch Clamp Electrophysiology

-

Cell Preparation: HEK293 cells stably expressing human Nav1.8 channels or acutely dissociated dorsal root ganglion (DRG) neurons from humanized Nav1.8 transgenic rats are used.[7]

-

Recording Conditions: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The intracellular solution for the patch pipette usually contains (in mM): 140 CsF, 1 EGTA, 10 NaCl, and 10 HEPES, adjusted to pH 7.3 with CsOH.

-

Voltage Protocol: Cells are held at a holding potential of -100 mV. To elicit Nav1.8 currents, cells are depolarized to a test potential (e.g., 0 mV) for a short duration (e.g., 50 ms).

-

Compound Application: The test compound is applied at various concentrations via a perfusion system to allow for the determination of a concentration-response curve.

-

Data Analysis: The peak inward sodium current is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

In Vivo Preclinical Efficacy Models

The analgesic potential of Nav1.8 inhibitors is evaluated in various animal models of pain. Due to species differences in Nav1.8 pharmacology, humanized transgenic animals are often employed for compounds with limited rodent potency.[7][9]

Models of Inflammatory and Neuropathic Pain

| Model | Species | Compound | Dose | Route of Administration | Endpoint | Outcome |

| Capsaicin-Induced Nocifensive Behavior | Humanized Nav1.8 Rat | MSD199 | ≥ 1 mg/kg | Not specified | Number of flinches | Dose-dependent reduction in nocifensive behaviors.[7] |

| Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia | Humanized Nav1.8 Rat | MSD199 | 10 mg/kg | Not specified | Thermal latency (Hargreaves test) | Significant increase in response latency.[7] |

| Spinal Nerve Ligation (SNL) | Humanized Nav1.8 Rat | MSD199 | 10 mg/kg | Not specified | Mechanical allodynia (von Frey filaments) | Significant reversal of mechanical allodynia.[7] |

Experimental Protocol: Spinal Nerve Ligation (SNL) Model

-

Surgical Procedure: In anesthetized rats, the L5 spinal nerve is tightly ligated distal to the DRG.

-

Behavioral Testing: Mechanical allodynia is assessed at baseline and at various time points post-surgery (e.g., 7 days) using von Frey filaments. The 50% paw withdrawal threshold is determined using the up-down method.

-

Drug Administration: The test compound or vehicle is administered, and behavioral testing is repeated at specified time points post-dosing.

-

Data Analysis: The paw withdrawal thresholds are compared between the compound-treated and vehicle-treated groups to determine the anti-allodynic effect of the inhibitor.

Pharmacokinetics and In Vitro-In Vivo Correlation (IVIVC)

A favorable pharmacokinetic profile is essential for a successful drug candidate. Key parameters include oral bioavailability and plasma clearance.

| Compound | Species | Oral Bioavailability (F%) | In Vivo Plasma Clearance (CL) |

| Compound 2 | Rat | Not specified | High |

| Compound 3 | Rat | Not specified | More stable than Compound 2 |

| PF-04531083 | Rat | 59 | 11.4 mL/min/kg |

Data from preclinical studies on Nav1.8 inhibitor series.[4][8]

Establishing a relationship between in vitro potency, in vivo exposure, and pharmacodynamic effect (IVIVC) is a critical step in preclinical development. This is often achieved by correlating plasma concentrations of the drug with the observed analgesic effect in animal models.

Conclusion

The preclinical data for a range of selective Nav1.8 inhibitors provide a robust proof of concept for this target in the treatment of pain. The successful translation of these findings into the clinic, as evidenced by the recent FDA approval of a first-in-class Nav1.8 inhibitor, suzetrigine (B10856436) (Journavx), for acute pain, underscores the validity of this therapeutic strategy.[6][10] Future research will likely focus on expanding the application of Nav1.8 inhibitors to chronic pain conditions and further refining their selectivity and pharmacokinetic properties.

References

- 1. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 2. pnas.org [pnas.org]

- 3. benchchem.com [benchchem.com]

- 4. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]

- 6. Nav1.8 - Wikipedia [en.wikipedia.org]

- 7. posters.worldcongress2024.org [posters.worldcongress2024.org]

- 8. researchgate.net [researchgate.net]

- 9. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

Introduction

The voltage-gated sodium channel Nav1.8, predominantly expressed in peripheral sensory neurons, is a key player in pain signaling.[1][2][3] Its involvement in the generation and propagation of action potentials in response to noxious stimuli makes it a promising therapeutic target for the management of acute and chronic pain.[1][3][4] Nav1.8-IN-1 is a potent and selective inhibitor of the Nav1.8 channel. These application notes provide a detailed protocol for characterizing the inhibitory effects of this compound on Nav1.8 channels using patch-clamp electrophysiology.

Nav1.8 Signaling in Nociceptors

The activity of Nav1.8 is modulated by various intracellular signaling pathways, particularly in inflammatory conditions.[5] Inflammatory mediators can lead to the phosphorylation of Nav1.8 by Protein Kinase A (PKA) and Protein Kinase C (PKC), which generally increases channel activity and contributes to neuronal hyperexcitability.[4][5] this compound is designed to directly inhibit the channel, thereby reducing the sodium influx that drives action potential firing in nociceptive neurons.[3]

Data Presentation

Table 1: Electrophysiological Properties of Human Nav1.8 Channels

| Parameter | Description | Typical Value |

| Activation (V0.5) | Voltage at which half of the channels are activated | -2.9 ± 0.4 mV |

| Inactivation (V0.5) | Voltage at which half of the channels are inactivated | -43.5 ± 0.7 mV |

| Recovery from Inactivation (τfast) | Fast component of the time constant for recovery from inactivation | ~2 ms (B15284909) |

| Recovery from Inactivation (τslow) | Slow component of the time constant for recovery from inactivation | ~240 ms |

Note: These values are representative and can vary based on the expression system and experimental conditions.[6]

Table 2: Inhibitory Profile of this compound

| Parameter | Description | Value |

| IC50 (Resting State) | Concentration of this compound that inhibits 50% of the current from a holding potential of -100 mV | User to determine |

| IC50 (Inactivated State) | Concentration of this compound that inhibits 50% of the current from a holding potential of -40 mV | User to determine |

| Selectivity | Fold-selectivity over other Nav subtypes (e.g., Nav1.2, Nav1.5, Nav1.7) | User to determine |

| Use-Dependence | Effect of repetitive stimulation on the level of inhibition | User to determine |

Experimental Protocols

Cell Culture and Preparation

For these experiments, either primary dorsal root ganglion (DRG) neurons or a stable cell line (e.g., HEK293 or ND7/23) expressing human Nav1.8 is recommended.[7][8]

-

For DRG Neurons:

-

Isolate DRGs from rodents and place them in an ice-cold DMEM/F12 medium.[5]

-

Digest the ganglia with an enzyme solution (e.g., papain and collagenase/dispase) at 37°C.[5]

-

Gently triturate the ganglia to dissociate the neurons.[5]

-

Plate the dissociated neurons on coated coverslips and culture overnight.[5]

-

-

For Cell Lines:

-

Culture cells in the appropriate medium supplemented with antibiotics and serum.

-

Transfect cells with the plasmid containing the human Nav1.8 cDNA.

-

Plate cells on coverslips 24-48 hours post-transfection for electrophysiological recordings.

-

Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is used to record sodium currents.[9][10]

Solutions:

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.[5][9]

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[5]

-

Additives to External Solution: Include tetrodotoxin (B1210768) (TTX) to block TTX-sensitive sodium channels and isolate Nav1.8 currents.[5] Cadmium chloride (CdCl₂) and TEA-Cl can be added to block calcium and potassium currents, respectively.[11]

Procedure:

-

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.[5]

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.[5]

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Record baseline sodium currents using the voltage protocols described below.

-

Perfuse the chamber with the external solution containing this compound at the desired concentration.[5]

-

Record sodium currents in the presence of the compound to determine its effects.

Voltage-Clamp Protocols

A. Current-Voltage (I-V) Relationship:

-

Purpose: To determine the voltage-dependence of channel activation and the effect of this compound on the peak current amplitude.

-

Protocol: From a holding potential of -100 mV, apply a series of depolarizing steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments).[9][12]

-

Analysis: Plot the peak inward current against the test potential to generate the I-V curve.

B. Steady-State Inactivation:

-

Purpose: To determine the voltage-dependence of steady-state inactivation and whether this compound preferentially binds to the inactivated state of the channel.

-

Protocol: From a holding potential of -100 mV, apply a series of 500 ms pre-pulses to various potentials (e.g., -120 mV to +20 mV) followed by a test pulse to a potential that elicits a maximal inward current (e.g., +10 mV).[8]

-

Analysis: Normalize the peak current during the test pulse to the maximum current and plot it against the pre-pulse potential. Fit the data with a Boltzmann function to determine the V0.5 of inactivation.

C. Recovery from Inactivation:

-

Purpose: To assess the rate at which channels recover from inactivation and the effect of this compound on this process.

-

Protocol: Use a two-pulse protocol. A conditioning pulse depolarizes the membrane to inactivate the channels, followed by a variable recovery interval at a hyperpolarized potential (e.g., -100 mV), and then a test pulse to measure the recovered current.

-

Analysis: Plot the normalized current from the test pulse against the recovery interval duration.

Conclusion

This document provides a comprehensive guide for the characterization of this compound using patch-clamp electrophysiology. By following these protocols, researchers can obtain detailed information on the potency, selectivity, and mechanism of action of this novel Nav1.8 inhibitor, which is crucial for its development as a potential therapeutic for pain management.

References

- 1. benchchem.com [benchchem.com]

- 2. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 3. What are Nav1.8 blockers and how do they work? [synapse.patsnap.com]

- 4. Nav1.8 - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Functional modulation of the human voltage-gated sodium channel NaV1.8 by auxiliary β subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line [frontiersin.org]

- 9. 5.5. Electrophysiology Recording [bio-protocol.org]

- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]